REACTION_CXSMILES
|
[C:1]([O:9]CC)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.[CH3:12][O:13][C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][C:22]=1[O:23][CH3:24])[CH2:17]C#N.CC[O-].[Na+].[Na]>O.C(O)C>[N:4]1[CH:5]=[CH:6][CH:7]=[C:2]([C:1]([CH2:17][C:16]2[CH:20]=[CH:21][C:22]([O:23][CH3:24])=[C:14]([O:13][CH3:12])[CH:15]=2)=[O:9])[CH:3]=1 |f:2.3,^1:28|
|
Name
|
|
Quantity
|
45.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)(=O)OCC
|
Name
|
|
Quantity
|
35.4 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(CC#N)C=CC1OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
CUSTOM
|
Details
|
The excess nicotinic ester is removed with toluene
|
Type
|
CUSTOM
|
Details
|
is hydrolyzed in 6N hydrochloric acid at 80°-90° C
|
Type
|
CUSTOM
|
Details
|
The hydrochloride of the 3,4-dimethoxybenzyl 3-pyridyl ketone crystallizes from ethanol with melting point 188°-191° C.
|
Type
|
CUSTOM
|
Details
|
The compound is converted into the oxime without further purification
|
Name
|
|
Type
|
|
Smiles
|
N1=CC(=CC=C1)C(=O)CC1=CC(=C(C=C1)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |